Hexahydro-2H-cyclopenta[b]furan-3a-amine
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Overview
Description
Hexahydro-2H-cyclopenta[b]furan-3a-amine is a chemical compound with a unique structure that includes a hexahydrocyclopenta[b]furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2H-cyclopenta[b]furan-3a-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a precursor compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-cyclopenta[b]furan-3a-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can be achieved using strong reducing agents.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of more reduced amine derivatives.
Substitution: Formation of N-substituted amines.
Scientific Research Applications
Hexahydro-2H-cyclopenta[b]furan-3a-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexahydro-2H-cyclopenta[b]furan-3a-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride
- (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride
Uniqueness
Hexahydro-2H-cyclopenta[b]furan-3a-amine is unique due to its specific ring structure and the presence of an amine group, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways compared to its analogs.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine |
InChI |
InChI=1S/C7H13NO/c8-7-3-1-2-6(7)9-5-4-7/h6H,1-5,8H2 |
InChI Key |
CRNDPGGEMZCWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(CCO2)N |
Origin of Product |
United States |
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